2,2'-Bipyridine, 4-heptadecyl-4'-methyl-
Description
2,2'-Bipyridine, 4-heptadecyl-4'-methyl- (abbreviated as bpy-C17 in ) is a substituted bipyridine derivative featuring a long-chain heptadecyl group (-C₁₇H₃₅) at the 4-position and a methyl group (-CH₃) at the 4'-position of the bipyridine scaffold. This compound is structurally distinct due to its amphiphilic nature: the hydrophobic heptadecyl chain enhances lipid membrane integration, while the bipyridine core retains metal-coordinating capabilities. It has been utilized in cellular studies, notably as part of the ruthenium complex [Ru(bpy)₂(bpy-C17)]²⁺ (RubpyC17), which incorporates into plasma membranes to modulate electrical activity under light irradiation .
The synthesis of this compound likely involves bromination of 4,4'-dimethyl-2,2'-bipyridine (a common precursor, as shown in ), followed by nucleophilic substitution with a heptadecylating agent. The long alkyl chain significantly alters its physicochemical properties, including solubility and lipophilicity, making it suitable for biological membrane applications.
Properties
CAS No. |
86137-05-5 |
|---|---|
Molecular Formula |
C28H44N2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-(4-heptadecylpyridin-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C28H44N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-22-30-28(24-26)27-23-25(2)19-21-29-27/h19-24H,3-18H2,1-2H3 |
InChI Key |
MEQOSSABIMNAFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Methodology
A ligand-free nickel-catalyzed dimerization, as demonstrated for 4,4′-di-tert-butyl-2,2′-bipyridine, provides a foundational approach. Here, 2-chloropyridine derivatives undergo reductive coupling using manganese powder. For 4-heptadecyl-4′-methyl-2,2′-bipyridine:
- Step 1 : Synthesize 4-heptadecyl-2-chloropyridine via Friedel-Crafts alkylation of 2-chloropyridine with 1-bromoheptadecane under Lewis acid catalysis (e.g., AlCl₃).
- Step 2 : Prepare 4-methyl-2-chloropyridine by chlorination of 4-methylpyridine using PCl₃.
- Step 3 : Combine both chloropyridines with nickel chloride (NiCl₂) and manganese powder in THF at 80°C. The reaction yields the unsymmetrical bipyridine via selective coupling.
Key Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | NiCl₂, Mn powder | |
| Solvent | THF | |
| Temperature | 80°C | |
| Yield (analogous) | 74–91% (for di-tert-butyl derivative) |
Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides
Methodology
Palladium-mediated C–H arylation of pyridine N-oxides with halopyridines enables unsymmetrical bipyridine formation. For this compound:
- Step 1 : Synthesize 4-methylpyridine N-oxide by treating 4-methylpyridine with m-CPBA.
- Step 2 : React 4-heptadecyl-2-bromopyridine (prepared via bromination of 4-heptadecylpyridine) with the N-oxide using Pd(OAc)₂ and Ag₂CO₃ in DMF at 120°C. The N-oxide directs coupling at the 2-position, forming the bipyridine backbone.
Key Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂, Ag₂CO₃ | |
| Solvent | DMF | |
| Temperature | 120°C | |
| Yield (analogous) | 60–85% (for electron-deficient pyridines) |
Sequential Alkylation of Pre-Formed Bipyridine
Methodology
Post-synthetic modification of 4,4′-dimethyl-2,2′-bipyridine introduces the heptadecyl chain:
- Step 1 : Lithiate 4,4′-dimethyl-2,2′-bipyridine at the methyl group using LDA in THF at −78°C.
- Step 2 : Quench with 1-bromoheptadecane to substitute one methyl group with heptadecyl. Selective mono-alkylation is achieved by controlling stoichiometry (1:1 ratio of lithiated bipyridine to alkyl bromide).
Key Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Base | LDA | |
| Solvent | THF | |
| Temperature | −78°C to 25°C | |
| Yield (analogous) | 65–78% (for vinyl/methyl derivatives) |
Suzuki-Miyaura Cross-Coupling
Methodology
A two-step coupling strategy using boronic esters:
Key Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Solvent | Dioxane/water | |
| Temperature | 100°C | |
| Yield (analogous) | 70–88% (for bromo/alkyl derivatives) |
Challenges and Optimization
- Regioselectivity : Ensuring mono-functionalization in symmetric intermediates (e.g., 4,4′-dimethyl-2,2′-bipyridine) requires precise stoichiometry.
- Solubility : Long alkyl chains (C₁₇) necessitate polar solvents (e.g., DMF, THF) or elevated temperatures.
- Catalyst Load : Nickel systems (1–5 mol%) are cost-effective but may require inert conditions, whereas palladium (0.5–2 mol%) offers higher tolerance for functional groups.
Chemical Reactions Analysis
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Complexation: It forms stable complexes with transition metals like ruthenium, platinum, and iron, which are used in various catalytic and luminescent applications.
Scientific Research Applications
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its hydrophobic properties and ability to form stable complexes.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its luminescent properties.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine ring coordinate with metal centers, forming stable five-membered chelate rings. This chelation enhances the stability and reactivity of the metal complexes, making them effective in various catalytic and biological processes. The hydrophobic heptadecyl group also plays a role in modulating the compound’s solubility and interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key derivatives of 4,4'-substituted 2,2'-bipyridines and their distinguishing features:
Physicochemical Properties
Lipophilicity (logP):
The heptadecyl chain in 4-heptadecyl-4'-methyl-2,2'-bipyridine drastically increases logP compared to methyl or carboxy derivatives. Computational studies in show that methyl-substituted bipyridines (logP ~1.72) undergo metabolic transformations (e.g., hydroxylation, carboxylation) that moderately alter lipophilicity (logP 1.37–2.05). In contrast, the heptadecyl chain likely elevates logP beyond measurable ranges, favoring lipid bilayer incorporation .Solubility:
Polar substituents like -COOH () or -PO₃H₂ () enhance aqueous solubility, whereas the heptadecyl group renders the compound insoluble in water but soluble in organic solvents.
Stability and Reactivity
- Long alkyl chains (e.g., heptadecyl) improve stability in hydrophobic environments but may hinder thermal stability due to chain flexibility.
- Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the bipyridine core, altering redox potentials and ligand-metal charge transfer (LMCT) properties .
Key Research Findings
- Membrane Integration: RubpyC17’s heptadecyl chain enables rapid plasma membrane localization, making it superior to shorter-chain analogs for optoelectronic interfacing with cells .
- Electronic Effects: Substituents like -COOH or -PO₃H₂ stabilize metal complexes (e.g., Ir, Ru) and redshift emission spectra via ligand-to-ligand charge transfer (LLCT) .
- Metabolic Fate: Methyl-substituted bipyridines undergo cytochrome P450-mediated transformations, but bulky heptadecyl groups may resist metabolic breakdown .
Q & A
Q. How do the substituents (heptadecyl and methyl groups) influence the coordination chemistry of 4-heptadecyl-4'-methyl-2,2'-bipyridine with transition metals?
The substituents affect both steric and electronic properties of the ligand:
-
Steric effects : The long heptadecyl chain introduces significant steric bulk, which can hinder axial coordination of additional ligands or alter the geometry of metal complexes (e.g., favoring distorted octahedral over square-planar structures) .
-
Electronic effects : Methyl groups at the 4'-position enhance electron density on the bipyridine ring, stabilizing low-oxidation-state metal centers (e.g., Ru(II) or Cu(I)) through stronger π-backbonding interactions .
-
Comparative data :
Substituent Position Metal Complex Stability Catalytic Activity 4-Heptadecyl, 4'-Methyl Moderate (steric hindrance) Lower turnover in homogeneous catalysis 4,4'-Dimethyl High (balanced steric/electronic) Improved redox activity
Q. What are the key challenges in synthesizing 4-heptadecyl-4'-methyl-2,2'-bipyridine, and how can they be mitigated?
- Challenges :
- Optimization strategies :
Q. What safety protocols are critical when handling 4-heptadecyl-4'-methyl-2,2'-bipyridine in the lab?
Advanced Research Questions
Q. How can 4-heptadecyl-4'-methyl-2,2'-bipyridine be integrated into electrocatalytic systems for CO₂ reduction?
-
Experimental design :
- Anchor the ligand to a Re(I) complex for visible-light-driven CO₂-to-CO conversion. The heptadecyl chain enhances solubility in non-aqueous electrolytes (e.g., acetonitrile) .
- Use spectroelectrochemistry to monitor intermediate formation during catalysis (e.g., Re-CO adducts at 1900 cm⁻¹ in IR) .
-
Performance metrics :
Catalyst System Faradaic Efficiency (%) Stability (hours) Re-bipyridine 75 12 Re-heptadecyl 68 18 (improved via steric shielding)
Q. How should researchers address contradictions in catalytic activity data for metal complexes of this ligand?
- Case study : A Ru(II) complex shows high initial activity but rapid deactivation.
Use dynamic light scattering (DLS) to confirm nanoparticle formation.
Modify the ligand with polar end groups (e.g., -OH) to improve dispersion .
Q. What advanced characterization techniques are essential for studying this ligand’s metal complexes?
- Techniques :
- X-ray absorption spectroscopy (XAS) : Probes metal-ligand bond lengths and oxidation states .
- Electron paramagnetic resonance (EPR) : Identifies paramagnetic intermediates in catalytic cycles .
- Single-crystal XRD : Resolves steric distortions in coordination geometry (e.g., Jahn-Teller effects in Cu(II) complexes) .
Q. How does 4-heptadecyl-4'-methyl-2,2'-bipyridine compare to analogous ligands (e.g., 4,4'-dimethyl-2,2'-bipyridine) in supramolecular assembly?
- Key differences :
- The heptadecyl chain enables self-assembly into micelles in aqueous media, while 4,4'-dimethyl derivatives form discrete dimers .
- Thermogravimetric analysis (TGA) : Shows higher thermal stability (decomposition at 280°C vs. 250°C for 4,4'-dimethyl) due to hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
